N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-17(21-19-23-22-18(25-19)15-11-12-20-26-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQUZFXFBISJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates or N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Formation of the Oxadiazole Ring: This step involves the reaction of hydrazides with carbon disulfide followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazole, including the compound , exhibit notable antimicrobial properties.
Key Findings:
- A study synthesized several isoxazole-substituted 1,3,4-oxadiazoles and evaluated their antimicrobial activity against bacterial and fungal strains. Specific compounds showed excellent activity against pathogens such as Mycobacterium bovis and Candida albicans .
- The compound's structural features contribute to its interaction with microbial targets, enhancing its efficacy .
Table 1: Antimicrobial Activity of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
| Microorganism | Activity Level | Reference |
|---|---|---|
| Mycobacterium bovis | Strong inhibition | |
| Candida albicans | Moderate antifungal | |
| Escherichia coli | Effective antibacterial |
Anticancer Properties
This compound has been investigated for its potential anticancer effects.
Key Findings:
- In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and ovarian cancer cells .
- The mechanism involves inducing apoptosis in cancer cells through DNA damage pathways .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| SNB-19 (Glioblastoma) | 86.61% | |
| OVCAR-8 (Ovarian) | 85.26% | |
| HCT-116 (Colorectal) | 56.53% |
Anti-Diabetic Activity
The compound's derivatives have also shown promise in anti-diabetic research.
Key Findings:
- In vivo studies using models such as Drosophila melanogaster indicated that certain derivatives significantly reduced glucose levels in diabetic models .
Table 3: Anti-Diabetic Activity of this compound
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but may include pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Key Differences :
- Heterocycle Diversity : The target compound’s dual nitrogen-oxygen heterocycles (oxadiazole and isoxazole) contrast with benzothiazole-based analogues, which incorporate sulfur. This difference may enhance electron-withdrawing properties and metabolic stability .
Pharmacopeial Thiazole Derivatives (PF 43(1))
Pharmacopeial Forum PF 43(1) highlights thiazole-containing compounds with carbamate and urea functionalities. While structurally distinct, these analogues share heterocyclic cores with the target compound:
| Compound | Heterocycle | Key Functional Groups | Reported Activity |
|---|---|---|---|
| Target compound | Oxadiazole + isoxazole | Diphenylacetamide | Theoretical kinase inhibition |
| (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate | Thiazole | Oxazolidinone, imidazolidinedione | Antiviral (HCV protease) |
| Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate | Thiazole | Urea, carbamate | Antibacterial (MRSA) |
Key Differences :
- Biological Targets : Thiazole derivatives in PF 43(1) prioritize protease and bacterial targets, whereas the target compound’s oxadiazole-isoxazole framework may favor kinase or phosphatase inhibition due to its planar, electron-deficient core .
- Solubility : The diphenylacetamide group in the target compound reduces aqueous solubility compared to thiazole derivatives with polar carbamate/urea groups, necessitating formulation adjustments for bioavailability .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis involves multi-step heterocyclic coupling, which is more complex than benzothiazole derivatives but less labor-intensive than the multi-chiral-center thiazole compounds in PF 43(1) .
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a complex organic compound featuring both isoxazole and oxadiazole moieties. This unique structural combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.
Structural Overview
The compound consists of:
- Isoxazole ring : A five-membered heterocyclic structure containing one nitrogen and one oxygen atom.
- Oxadiazole ring : Another five-membered ring that includes two nitrogen atoms.
- Diphenylacetamide moiety : Contributes to the compound's lipophilicity and biological interactions.
The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the isoxazole and oxadiazole rings via cyclization reactions.
- Coupling with diphenylacetamide , often under mild basic conditions to enhance yield and purity.
Synthetic Route Example
A common synthetic route involves using hydroxyimoyl halides in a [3+2] cycloaddition reaction with dipolarophiles (e.g., acetamides) to form the desired product.
Antimicrobial Activity
Research indicates that compounds featuring isoxazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively inhibit various bacterial strains.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5a | E. coli | 20 |
| 5d | S. aureus | 22 |
| 5f | P. aeruginosa | 19 |
Data derived from antimicrobial evaluation studies .
Antiviral Activity
In addition to antimicrobial effects, certain isoxazole derivatives have demonstrated antiviral activities against a range of viruses. For example, isoxazole nucleosides have shown promising results against herpes simplex viruses (HSV).
Table 2: Antiviral Activity Against HSV
| Compound | EC50 (μg/mL) | Selectivity Index |
|---|---|---|
| 7c | 0.07 | 55.76 |
| 7d | 0.03 | 1.81 |
| ACV | >10 | >27.78 |
EC50 values represent the concentration required to inhibit viral replication by 50% .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Research on zebrafish embryos has been utilized to gauge the toxicity levels of isoxazole derivatives.
Table 3: Toxicity Assessment in Zebrafish Embryos
| Compound | Toxicity (LC50 μg/mL) |
|---|---|
| 10a | 84.4 |
| 10b | 80.8 |
| Control | >100 |
Results indicate varying levels of toxicity, with some compounds exhibiting acceptable safety profiles for further development .
Case Study: Antiviral Efficacy Against HSV
A study evaluated the antiviral efficacy of a series of isoxazole derivatives against HSV types 1 and 2. The results indicated that specific substitutions on the isoxazole ring enhanced antiviral activity significantly compared to standard treatments like acyclovir (ACV).
Case Study: Antimicrobial Screening
In another investigation, a library of isoxazole-substituted acetamides was synthesized and screened against multiple bacterial strains. The findings revealed that certain derivatives not only exhibited superior antimicrobial activity but also displayed lower cytotoxicity compared to existing antibiotics.
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide?
The synthesis requires careful control of reaction conditions. Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for polar aprotic environments .
- Base choice : Sodium hydride (NaH) or triethylamine (TEA) to facilitate nucleophilic substitutions .
- Temperature and time : Reflux conditions (e.g., 80–100°C) for 4–6 hours to maximize cyclization efficiency .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon-13 (¹³C) NMR to confirm structural integrity, with distinct peaks for aromatic protons (δ 7.2–7.8 ppm) and oxadiazole/isoxazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers design bioassays to evaluate its biological activity?
- Enzyme inhibition assays :
- Cell-based assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines to assess therapeutic potential .
Advanced Research Questions
Q. How can structural contradictions in SAR studies be resolved for oxadiazole derivatives?
- Data normalization : Account for variability in assay conditions (e.g., pH, temperature) by cross-referencing with standardized controls .
- Computational docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., LOX or BChE), identifying key residues (e.g., His/Lys for LOX) that influence binding .
- Meta-analysis : Compare bioactivity data across structurally analogous compounds (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide) to isolate substituent effects .
Q. What methodological strategies enhance QSAR modeling for predicting activity?
- Descriptor selection : Include electronic (e.g., Hammett σ constants), steric (e.g., molar refractivity), and topological parameters (e.g., Kier-Hall indices) .
- Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets to ensure model robustness (R² > 0.8, Q² > 0.6) .
- Case study : A QSAR model for oxadiazole-based inhibitors of α-glucosidase showed that electron-withdrawing groups at the phenyl ring enhance activity (pIC₅₀ = 0.92σ + 4.3) .
Q. How do enzyme inhibition mechanisms differ between LOX and BChE for this compound?
- LOX inhibition : Competitive or mixed-type inhibition, with binding to the non-heme iron center confirmed via UV-Vis spectroscopy (λₘₐₓ shift from 300 nm to 320 nm) .
- BChE inhibition : Non-competitive inhibition, as evidenced by unaltered Kₘ values in Lineweaver-Burk plots. Thioacetamide moieties likely interact with the peripheral anionic site .
- Structural insights : Molecular dynamics simulations suggest that the diphenylacetamide group enhances LOX selectivity by occupying a hydrophobic pocket absent in BChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
